molecular formula C19H24O6 B12749731 Nagilactone A CAS No. 19891-50-0

Nagilactone A

Cat. No.: B12749731
CAS No.: 19891-50-0
M. Wt: 348.4 g/mol
InChI Key: IPVNWFZBGGPURL-ZVXCOOMCSA-N
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Description

Nagilactone A is a bioactive terpenoid compound initially isolated from the plant Podocarpus nagi, a member of the Podocarpaceae family This family is the second largest among conifersThese compounds have been found to exhibit a range of pharmacological effects, including antifungal, anti-atherosclerosis, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nagilactone A involves several steps, including oxidation and cyclization reactions. One of the key steps in the synthesis is the oxidation of a precursor compound using lead tetraacetate in benzene under UV irradiation. This reaction proceeds through allylic oxidation, where the resulting allyl cation is trapped by a carboxylic acid group to form the D-ring lactone moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. given the complexity of its structure, it is likely that industrial synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Nagilactone A undergoes various types of chemical reactions, including:

    Oxidation: This reaction is crucial for forming the lactone moiety.

    Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate in benzene under UV irradiation.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Nagilactone A has been the subject of extensive scientific research due to its diverse pharmacological activities. Some of its key applications include:

    Chemistry: Used as a model compound for studying terpenoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Exhibits anticancer, antifungal, anti-atherosclerosis, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of nagilactone A involves several pathways:

Comparison with Similar Compounds

Nagilactone A can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications.

Properties

CAS No.

19891-50-0

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,8R,9S,12S,15R,16R)-8,15-dihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione

InChI

InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1

InChI Key

IPVNWFZBGGPURL-ZVXCOOMCSA-N

Isomeric SMILES

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](CC[C@H]([C@@]4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Canonical SMILES

CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Origin of Product

United States

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